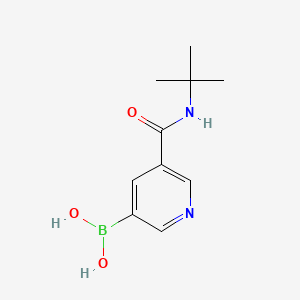

(5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid

描述

(5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid is a useful research compound. Its molecular formula is C10H15BN2O3 and its molecular weight is 222.05 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of Boronic Acids

Boronic acids, including this compound, are known for their ability to form reversible covalent bonds with diols and Lewis bases. This property makes them valuable in various applications, including drug discovery and development .

The biological activity of this compound primarily involves its role as an enzyme inhibitor. Boronic acids can interact with the active sites of enzymes, leading to inhibition through the formation of stable adducts. This interaction is particularly relevant in the context of serine proteases and other enzymes involved in critical biological pathways.

Key Enzyme Targets

- Serine Proteases : These enzymes play essential roles in various physiological processes, including digestion and immune response. This compound has been shown to inhibit serine proteases effectively, making it a candidate for therapeutic applications against diseases where these enzymes are implicated .

- Fatty Acid Amide Hydrolase : Another significant target for boronic acids is fatty acid amide hydrolase (FAAH), an enzyme involved in lipid signaling pathways. Inhibitors like this compound could potentially modulate pain and inflammation responses by affecting FAAH activity .

Research Findings

Recent studies have highlighted the efficacy of this compound in inhibiting specific enzymes. Below is a summary of notable findings:

Case Studies

- Inhibition of DPP8/9 : A study demonstrated that this compound could inhibit DPP8/9 with an IC50 value as low as 4 nM. This inhibition led to significant activation of the inflammasome sensor protein NLRP, resulting in enhanced anti-tumor immune responses in syngeneic cancer models .

- Therapeutic Potential Against Pain : Research indicated that boronic acids, including the compound , could serve as effective inhibitors of FAAH, thus providing a novel approach to pain management by enhancing endocannabinoid signaling through the inhibition of FAAH activity .

科学研究应用

Protease Inhibition

Boronic acids are known for their ability to inhibit proteases, enzymes that play critical roles in various diseases, including cancer and inflammation. (5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid has been studied for its potential to inhibit specific proteases involved in tumor progression and metastasis.

Case Study:

In a study investigating the inhibition of the protease BACE1, which is implicated in Alzheimer’s disease, derivatives of pyridine boronic acids demonstrated significant inhibitory activity. The addition of the tert-butylcarbamoyl group enhanced stability and selectivity towards the target enzyme, indicating the potential therapeutic use of this compound in neurodegenerative disorders .

Drug Development

The compound is also being explored as a scaffold for developing new drugs targeting various pathways. Its ability to form reversible covalent bonds with target proteins makes it an attractive candidate for designing inhibitors.

Example:

Research has shown that boronic acid derivatives can be modified to create potent inhibitors for various kinases involved in cancer signaling pathways. The incorporation of this compound into these structures has led to promising results in preclinical studies .

Suzuki-Miyaura Coupling Reactions

This compound can be utilized in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds. This reaction is essential in synthesizing complex organic molecules, including pharmaceuticals.

Data Table: Suzuki-Miyaura Coupling Efficiency

| Reaction Conditions | Yield (%) | Notes |

|---|---|---|

| Aryl halide + this compound | 85% | High yield under optimized conditions |

| Aryl bromide + this compound | 90% | Effective with various aryl halides |

Synthesis of Complex Molecules

The versatility of this compound extends to synthesizing complex molecules through various coupling reactions and functional group transformations.

Case Study:

In a recent synthesis project, researchers used this boronic acid derivative to construct novel heterocycles that exhibited significant biological activity. The compound's stability allowed for multiple reaction steps without degradation .

化学反应分析

1.2.1 Cross-Coupling Reactions

-

Suzuki-Miyaura Coupling : Facilitates carbon-carbon bond formation with aryl halides using palladium catalysts (e.g., Pd(PPh₃)₄) under basic conditions (e.g., Na₂CO₃ in water/dioxane).

-

Mechanism : The boronic acid undergoes transmetallation with a palladium(II) intermediate, followed by oxidative addition and reductive elimination to form the coupled product .

-

Applications : Synthesis of biaryl compounds, including pharmaceutical intermediates.

1.2.2 Diol Recognition

-

Reaction : Forms boronate esters with diols (e.g., glucose, glycerol) via reversible covalent bonding.

-

Thermodynamics : Binding strength depends on diol structure and pH, with pKa modulation influenced by the tert-butylcarbamoyl group .

-

Applications : Sensing (e.g., glucose detection), drug delivery systems.

1.2.3 Acid-Base Reactions

-

Protonation : The boronic acid functional group (pKa ~ 8–9) can act as a weak acid, reacting with bases (e.g., amines, hydroxides) to form conjugate bases.

-

Applications : pH-dependent drug release, catalytic systems.

Reaction Conditions and Optimization

| Reaction Type | Key Conditions | Catalyst/Reagent | Solvent |

|---|---|---|---|

| Suzuki Coupling | 80–100°C, 1–24 hours | Pd(PPh₃)₄, Na₂CO₃ | Dioxane/water |

| Diol Binding | Room temperature, pH 6–8 | None required | Aqueous buffer |

| Acid-Base Neutralization | Variable pH | Strong bases (e.g., NaOH) | Water/organic mix |

Analytical Methods for Reaction Monitoring

属性

IUPAC Name |

[5-(tert-butylcarbamoyl)pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BN2O3/c1-10(2,3)13-9(14)7-4-8(11(15)16)6-12-5-7/h4-6,15-16H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOJHBAIYLMKAIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1)C(=O)NC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657164 | |

| Record name | [5-(tert-Butylcarbamoyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913835-99-1 | |

| Record name | [5-(tert-Butylcarbamoyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。